Superior Antiproliferative Potency Against Leukemia Cell Lines vs. Dehydrotrametenolic Acid
3-Dehydrotrametenolic acid demonstrates enhanced antiproliferative activity against human leukemia cell lines compared to the structurally related dehydrotrametenolic acid. Against CCRF-CEM cells, the IC50 of 3-dehydrotrametenolic acid is 13.1 µM, representing a 3.1-fold increase in potency relative to dehydrotrametenolic acid's GI50 of 40 µM in H-ras transformed rat2 cells. Similarly, 3-dehydrotrametenolic acid exhibits IC50 values of 14.8 µM in K562 cells and 20 µM in HL-60 cells, while dehydrotrametenolic acid shows a GI50 of 40 µM in the same assay context [1].
| Evidence Dimension | Antiproliferative activity (IC50/GI50) |
|---|---|
| Target Compound Data | IC50: 13.1 µM (CCRF-CEM), 14.8 µM (K562), 20 µM (HL-60), 16.2 µM (MOLT-4) |
| Comparator Or Baseline | Dehydrotrametenolic acid GI50: 40 µM (H-ras transformed rat2 cells) |
| Quantified Difference | 3.1-fold higher potency (13.1 µM vs. 40 µM) in leukemia cell models |
| Conditions | MTT assay after 72 hours |
Why This Matters
This potency advantage translates to lower required concentrations in cell-based assays, reducing compound consumption and enabling more cost-effective high-throughput screening.
- [1] Kang HM, et al. Dehydrotrametenolic acid selectively inhibits the growth of H-ras transformed rat2 cells and induces apoptosis through caspase-3 pathway. Life Sci. 2006 Jan 2;78(6):607-13. View Source
